REACTION_CXSMILES
|
[CH3:1][C:2]([C:9](=[O:17])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[Cl:16])([CH3:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].CO>O>[Cl:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[CH:9]([OH:17])[C:2]([CH3:8])([CH3:1])[C:3]([O:5][CH2:6][CH3:7])=[O:4]
|
Name
|
RuBr2
|
Quantity
|
5 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
515 mg
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)(C)C(C1=C(C=CC=C1)Cl)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under a hydrogen pressure (6 atm) at 70° C. for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer chip
|
Type
|
ADDITION
|
Details
|
Thereto was poured
|
Type
|
CUSTOM
|
Details
|
after completion of the reaction
|
Type
|
CONCENTRATION
|
Details
|
After the analysis, the reaction mixture was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (hexane:ethyl acetate=3:1, silica gel: 50 g)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C(C(C(=O)OCC)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 420 mg | |
YIELD: PERCENTYIELD | 81.8% | |
YIELD: CALCULATEDPERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |